Neopentasilane

Catalog No.
S967634
CAS No.
15947-57-6
M.F
Si5
M. Wt
140.425
Availability
Inquiry
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Neopentasilane

CAS Number

15947-57-6

Product Name

Neopentasilane

Molecular Formula

Si5

Molecular Weight

140.425

InChI

InChI=1S/Si5/c1-5(2,3)4

InChI Key

NXCJTTHEGWADQG-UHFFFAOYSA-N

SMILES

[Si][Si]([Si])([Si])[Si]

Neopentasilane (NPS) is a branched-chain higher-order silane with the formula Si(SiH3)4. As a liquid at room temperature, it serves as a high-purity precursor for depositing silicon-containing films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). [REFS-1, REFS-2] Its primary procurement advantage stems from its physical state and unique thermal decomposition profile, which enables lower processing temperatures compared to traditional gaseous silicon sources. [2]

Substituting Neopentasilane with seemingly similar precursors often leads to significant process and performance trade-offs. Gaseous precursors like silane (SiH4) or disilane (Si2H6) require high-pressure gas handling infrastructure, introducing safety risks and equipment costs that are mitigated by a liquid source. [1] Isomeric liquid precursors, such as the cyclic cyclopentasilane (Si5H10), possess different molecular structures that influence decomposition pathways, thermal stability, and ultimately, the properties of the deposited film. [2] The unique branched structure of Neopentasilane is directly linked to its ability to enable high-rate, low-temperature deposition, making it a specific choice for processes incompatible with the higher thermal budgets or different reaction kinetics of its alternatives. [REFS-1, REFS-3]

Processability: Enables High-Growth-Rate Deposition at Significantly Lower Temperatures

Neopentasilane's branched structure significantly lowers the thermal budget required for silicon deposition compared to common alternatives. Practical deposition rates are achievable at temperatures as low as 450°C. In contrast, standard gaseous precursors like silane (SiH4) and disilane (Si2H6) require temperatures above 850°C for efficient deposition, while linear oligosilanes require at least 600°C. [1] This lower thermal requirement is critical for manufacturing on temperature-sensitive substrates like polymers.

Evidence DimensionPractical Minimum Deposition Temperature
Target Compound DataAs low as 450°C
Comparator Or BaselineSilane / Disilane: >850°C; Linear Oligosilanes: >600°C
Quantified DifferenceEnables deposition at temperatures 150-400°C lower than alternatives
ConditionsChemical Vapor Deposition (CVD) for silicon films.

This allows for the deposition of high-quality silicon films on low-cost, flexible polymer substrates that cannot withstand the high temperatures required by other precursors.

Precursor Suitability: 7-Fold Increase in Deposition Rate Over Disilane at 600°C

In a direct comparison for epitaxial silicon growth, Neopentasilane demonstrates a significantly higher deposition rate at moderate temperatures. At a growth temperature of 600°C and a precursor partial pressure of 20 mtorr, Neopentasilane achieved a growth rate of 54 nm/min. [1] Under comparable conditions, this rate was a factor of seven higher than that achieved using disilane (Si2H6), a common alternative precursor. [1]

Evidence DimensionEpitaxial Growth Rate
Target Compound Data54 nm/min
Comparator Or BaselineDisilane (Si2H6): ~7.7 nm/min
Quantified Difference7x higher growth rate
ConditionsCVD at 600°C, 20 mtorr precursor partial pressure in H2 carrier gas at 6 torr.

A higher growth rate directly translates to increased manufacturing throughput and reduced cost per wafer, a critical factor in industrial procurement decisions.

Handling & Safety: Liquid State Eliminates High-Pressure Gas Infrastructure

Neopentasilane is a liquid at room temperature with a vapor pressure of approximately 30 torr at 35°C, allowing for simple, reliable delivery into a deposition chamber via a bubbler system. [1] This contrasts sharply with the industry-standard silane (SiH4), which is a pyrophoric gas supplied in high-pressure cylinders. Procuring Neopentasilane avoids the significant capital expenditure, complex safety protocols, and engineering controls (e.g., gas cabinets, mass flow controllers, monitoring systems) associated with handling high-pressure flammable gases.

Evidence DimensionPhysical State & Handling Requirements
Target Compound DataLiquid at room temperature; delivered via bubbler.
Comparator Or BaselineSilane (SiH4): Pyrophoric gas requiring high-pressure cylinders and specialized gas handling equipment.
Quantified DifferenceEliminates need for high-pressure gas infrastructure.
ConditionsStandard laboratory and industrial precursor handling.

This drastically simplifies facility requirements, reduces safety risks, and lowers the total cost of ownership, making it a more accessible precursor for R&D and specialized manufacturing.

Purity & Reproducibility: Available in High-Purity Grades for Demanding Electronic Applications

Neopentasilane can be synthesized and purified to levels suitable for demanding electronics applications, with documented compositions of at least 93% (w/w) Neopentasilane and not greater than 5% (w/w) of other silanes. [1] This high isomeric and chemical purity ensures reproducible deposition process parameters and predictable film properties. This is a key differentiator from crude silane mixtures, which may be cheaper but introduce process variability and potential contamination detrimental to device performance.

Evidence DimensionAchievable Purity
Target Compound Data≥93% (w/w) Neopentasilane
Comparator Or BaselineCrude silane mixtures or lower-purity technical grade precursors.
Quantified DifferenceDefined high-purity single isomer vs. undefined mixture.
ConditionsAs-synthesized and purified precursor.

For semiconductor and electronics manufacturing, precursor purity is non-negotiable as it directly impacts device yield, performance, and reliability.

Deposition of Silicon Films on Flexible Polymer Substrates

For applications in flexible electronics, displays, or photovoltaics, where temperature-sensitive polymer substrates are used, Neopentasilane is a justified choice. Its ability to enable high-quality film deposition at temperatures as low as 450°C prevents substrate damage that would occur at the >600°C temperatures required by linear or gaseous silanes. [1]

High-Throughput Epitaxial Silicon (Epi) Layers for Advanced Logic Devices

In semiconductor fabrication, Neopentasilane's seven-fold higher growth rate compared to disilane at 600°C allows for significantly reduced wafer processing times. [2] This makes it a strong candidate for processes like creating strained silicon for enhanced transistor performance, where both high quality and high throughput are critical economic drivers.

Safer Precursor for R&D and Pilot-Scale Silicon Deposition Systems

For university labs or industrial R&D facilities without extensive gas handling infrastructure, Neopentasilane provides a safer, more manageable route to silicon deposition. Its liquid form eliminates the hazards and costs associated with high-pressure pyrophoric silane gas, lowering the barrier to entry for advanced materials research. [REFS-2, REFS-3]

Dates

Last modified: 07-20-2023

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